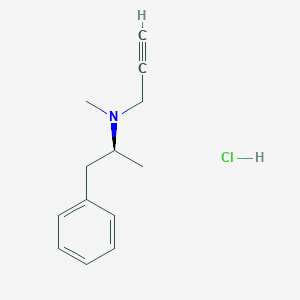

Tert-butyl 3-bromophenethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3-bromophenethylcarbamate is a chemical compound that is part of a broader class of tert-butyl carbamates. These compounds are of significant interest in organic chemistry due to their utility as intermediates in the synthesis of various biologically active compounds, chiral ligands, and as modified backbone units for peptide nucleic acids (PNAs) . They are also used in the study of molecular structures and vibrational spectra10.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, trans-tert-butyl-2-aminocyclopentylcarbamate was synthesized via aziridine opening and optical resolution of racemic mixtures . Another example is the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Additionally, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate was synthesized from commercially available starting materials through acylation, nucleophilic substitution, and reduction, with an optimized method yielding 81% .

Molecular Structure Analysis

The molecular structure and conformational stability of tert-butyl carbamates have been studied using various spectroscopic and computational techniques. For example, the structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate was characterized using 2D heteronuclear NMR experiments . The molecular structure, conformational stability, and vibrational frequencies of tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate were investigated using Hartree-Fock and density functional theory calculations10.

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical transformations, making them versatile building blocks in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The synthesis of organoselenium compounds from 1-bromo-4-tert-butyl-2,6-di(formyl)benzene also involved the use of tert-butyl carbamates, demonstrating their reactivity in nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates have been characterized through various analytical techniques. For example, the heat capacities and thermodynamic properties of (S)-tert-butyl 1-phenylethylcarbamate were determined using differential scanning calorimetry (DSC) and thermogravimetry (TG), revealing a solid-liquid phase transition and providing insights into the compound's thermal stability . Spectroscopic characterization of tert-butyl phenethylcarbamate and 1,1-dimethyl-3-phenethylurea provided data on their vibrational spectra and molecular interactions .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Tert-butyl 3-bromophenethylcarbamate has been involved in the preparation of compounds like tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, highlighting its role in the synthesis of complex organic compounds. Such compounds are used in Diels–Alder reactions, indicating its significance in synthetic chemistry (Padwa, Brodney, & Lynch, 2003).

Crystallography and Material Science

- The compound has been synthesized using green methods, and its crystal structure has been analyzed through Hirshfeld surface analysis. The analysis reveals insights into the molecular interactions and crystal packing, which is crucial in the design of new materials and understanding of molecular interactions (Mestehdi et al., 2022).

Catalysis and Reaction Mechanisms

- In catalysis, tert-butyl 3-bromophenethylcarbamate-related compounds are used in palladium-catalyzed cross-coupling reactions. These reactions are pivotal in the formation of complex molecules, showcasing the compound’s role in facilitating crucial chemical transformations (Stambuli, Bühl, & Hartwig, 2002).

Organic Chemistry and Synthesis

- In organic synthesis, the compound is involved in stereoselective synthesis routes, indicating its importance in producing molecules with specific configurations. This is crucial in the synthesis of pharmaceuticals and other active molecules where the configuration can significantly affect the molecule's biological activity (Wang, Ma, Reddy, & Hu, 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

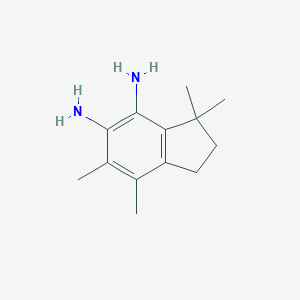

tert-butyl N-[2-(3-bromophenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-8-7-10-5-4-6-11(14)9-10/h4-6,9H,7-8H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNPKEKBYKTLNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

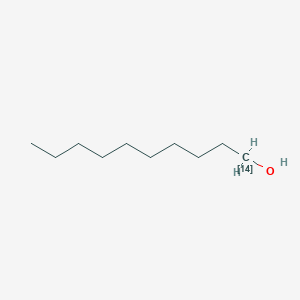

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592735 |

Source

|

| Record name | tert-Butyl [2-(3-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-bromophenethylcarbamate | |

CAS RN |

153732-25-3 |

Source

|

| Record name | tert-Butyl [2-(3-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1~{s})-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline](/img/structure/B133845.png)

![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B133853.png)